Cas no 735300-29-5 (benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate)

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28302528
- 735300-29-5
- benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate
- benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate
-
- インチ: 1S/C17H13BrN2O2S/c18-14-8-4-7-13(9-14)15-11-23-16(19-15)20-17(21)22-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21)
- InChIKey: QQFSDGKWHSNSTQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=CSC(NC(=O)OCC2C=CC=CC=2)=N1
計算された属性
- 精确分子量: 387.98811g/mol
- 同位素质量: 387.98811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- XLogP3: 4.7
benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302528-0.05g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302528-10.0g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302528-1g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28302528-0.1g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302528-1.0g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302528-5.0g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28302528-2.5g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302528-10g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28302528-5g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28302528-0.25g |
benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |
735300-29-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 |
benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamateに関する追加情報
Benzyl N-4-(3-Bromophenyl)-1,3-thiazol-2-ylcarbamate (CAS No. 735300-29-5): An Overview of Its Properties and Applications
Benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate (CAS No. 735300-29-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a bromophenyl moiety, and a thiazole ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate molecule is synthesized through a series of well-defined chemical reactions, typically involving the coupling of a thiazole derivative with a bromophenyl-containing carbamate. The synthesis process is highly controlled to ensure the purity and stability of the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable production processes, making this compound more accessible for research and development.
One of the key areas of interest for benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate is its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant biological activity, particularly in modulating specific protein-protein interactions and enzyme activities. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate can effectively inhibit certain kinases involved in cancer cell proliferation, making it a promising candidate for anticancer drug development.
Furthermore, the benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate molecule has been investigated for its potential in treating neurodegenerative diseases. Preclinical studies have indicated that it can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation. These findings suggest that benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate may have therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate has been studied for its physicochemical properties. It is known to be stable under standard laboratory conditions and has good solubility in organic solvents. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The ability to accurately characterize this compound is crucial for understanding its behavior in biological systems and optimizing its formulation for pharmaceutical use.
The safety profile of benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate is another important aspect of its evaluation. Toxicological studies have shown that it has low toxicity at therapeutic concentrations, which is a favorable attribute for drug candidates. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in clinical settings.
Recent advancements in computational chemistry have also contributed to the understanding of benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate. Molecular modeling studies have provided insights into its binding interactions with target proteins, helping to guide the design of more potent and selective analogs. These computational tools are invaluable in accelerating the drug discovery process and reducing the time and cost associated with experimental screening.
In conclusion, benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate (CAS No. 735300-29-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of healthcare and medicine.
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